

# Physical and chemical properties of 2-Allyl-4-nitrophenol

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## Compound of Interest

Compound Name: 2-Allyl-4-nitrophenol

Cat. No.: B094914

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An In-depth Technical Guide to **2-Allyl-4-nitrophenol**

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of **2-Allyl-4-nitrophenol** (CAS No: 19182-96-8).<sup>[1][2][3]</sup> This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the compound's structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines detailed experimental protocols for its synthesis via Claisen rearrangement and subsequent analytical validation using modern spectroscopic and chromatographic techniques. The guide incorporates structured data tables for clarity and visual workflows to illustrate key processes.

## Chemical Identity and Structure

**2-Allyl-4-nitrophenol** is an organic compound featuring a phenol ring substituted with an allyl group at the ortho position and a nitro group at the para position.<sup>[4]</sup> The presence of the electron-withdrawing nitro group, the versatile allyl group, and the acidic phenolic hydroxyl group imparts a unique combination of reactivity and functionality to the molecule.<sup>[1]</sup> These features make it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.<sup>[4]</sup>

Table 1: Chemical Identifiers for **2-Allyl-4-nitrophenol**

Identifier	Value	Reference
CAS Number	19182-96-8	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>3</sub>	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	179.17 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
IUPAC Name	4-nitro-2-(prop-2-en-1-yl)phenol	<a href="#">[3]</a> <a href="#">[5]</a>
Synonyms	4-Nitro-2-allylphenol, Phenol, 4-nitro-2-(2-propenyl)-	<a href="#">[3]</a> <a href="#">[4]</a>
InChI Key	CTLDTPXQBNNIPP-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[5]</a>
SMILES	C=CCC1=C(C=CC(=C1)--INVALID-LINK--[O-])O	<a href="#">[5]</a> <a href="#">[6]</a>

## Physical and Chemical Properties

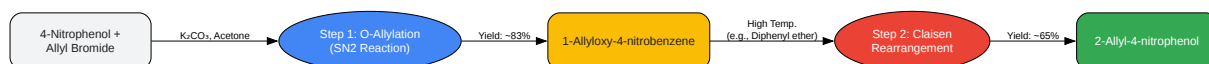
The physicochemical properties of **2-Allyl-4-nitrophenol** are summarized in Table 2. The nitro group significantly influences the acidity of the phenolic proton.[\[1\]](#)

Table 2: Physical and Chemical Properties of **2-Allyl-4-nitrophenol**

Property	Value	Reference
Melting Point	79.0 - 79.6 °C	[2][7]
Boiling Point	334.5 ± 30.0 °C (Predicted)	[2][3][7]
Density	1.243 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2][4][7]
pKa	7.41 ± 0.22 (Predicted)	[2][7]
Vapor Pressure	6.58 x 10 <sup>-5</sup> mmHg at 25°C	[3][4]
Flash Point	148.6 °C	[3][4]
Solubility	No specific data available for 2-Allyl-4-nitrophenol. However, related nitrophenols are generally soluble in organic solvents like ethanol and ether and show some solubility in water.[8][9]	

## Synthesis and Purification

The most established synthetic route to **2-Allyl-4-nitrophenol** is a two-step process starting from 4-nitrophenol, involving an initial allylation followed by a thermal Claisen rearrangement. [1]



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Synthesis of **2-Allyl-4-nitrophenol** via Claisen Rearrangement.

## Experimental Protocols

Step 1: Synthesis of 1-Allyloxy-4-nitrobenzene (O-Allylation)

- To a solution of 4-nitrophenol in a suitable solvent such as dry acetone, add a weak base like anhydrous potassium carbonate ( $K_2CO_3$ ) to facilitate the formation of the phenoxide ion.<sup>[1]</sup>
- Add allyl bromide to the mixture. The reaction proceeds via a nucleophilic substitution ( $SN_2$ ) mechanism where the phenoxide ion attacks the allyl bromide.<sup>[1]</sup>
- Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion, filter the mixture to remove the inorganic salts and evaporate the solvent under reduced pressure.
- The resulting crude product, 1-allyloxy-4-nitrobenzene, can be purified by distillation under reduced pressure, with reported yields around 83%.<sup>[1]</sup>

#### Step 2: Synthesis of **2-Allyl-4-nitrophenol** (Claisen Rearrangement)

- Heat the purified 1-allyloxy-4-nitrobenzene intermediate in a high-boiling point solvent, such as diphenyl ether.<sup>[1]</sup>
- Maintain the reaction at a high temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.<sup>[1]</sup>
- This thermal energy induces a  $[3,3]$ -sigmatropic rearrangement, causing the allyl group to migrate from the oxygen atom to the ortho-position of the aromatic ring.<sup>[1]</sup>
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, cool the reaction mixture and purify the final product.

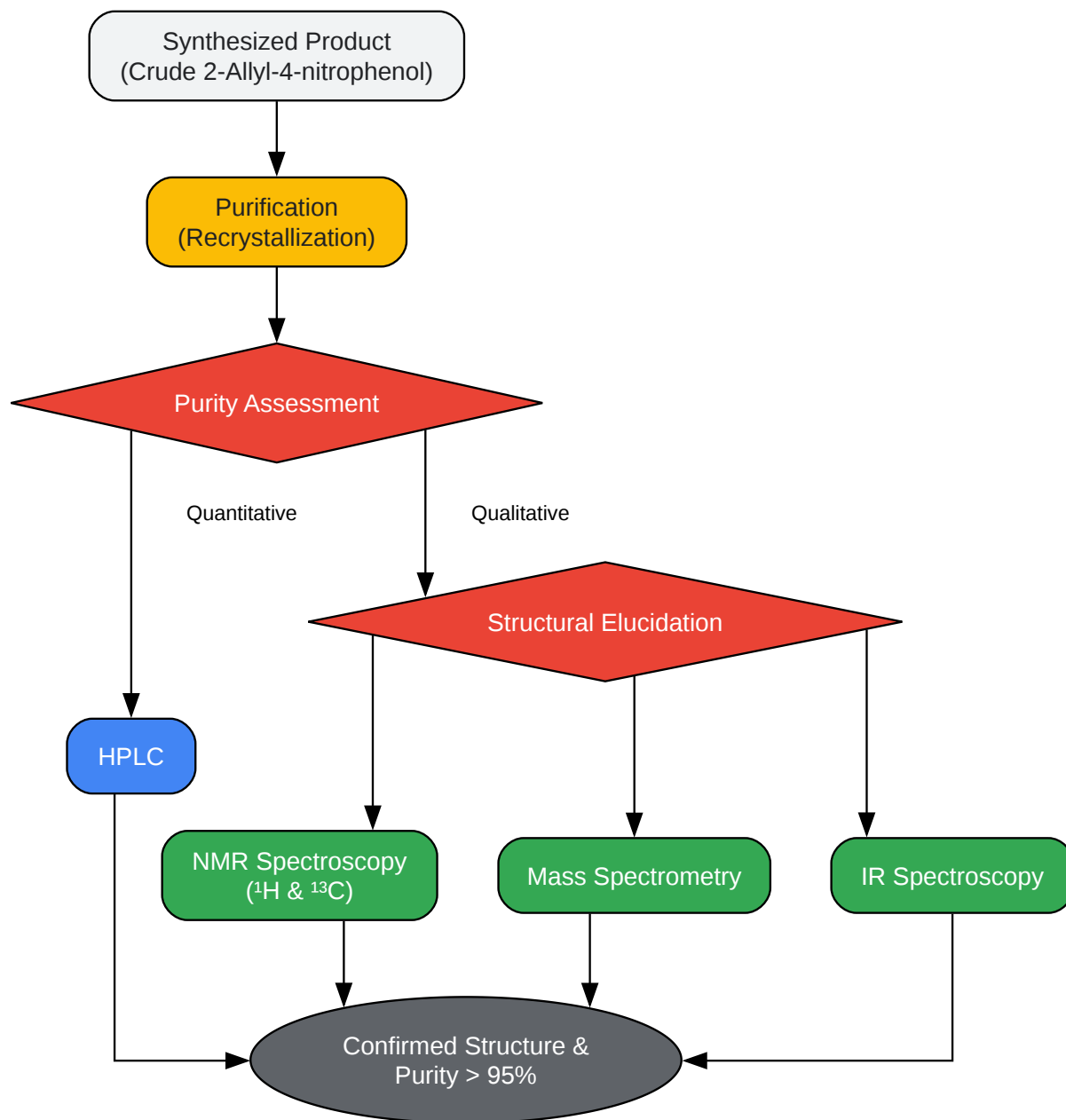
#### Purification Protocol:

- The crude **2-Allyl-4-nitrophenol** is typically purified by recrystallization from a suitable solvent, such as carbon tetrachloride.<sup>[1][2]</sup>
- Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.

- The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. This method has been reported to achieve a yield of approximately 65%.<sup>[1]</sup>

## Analytical Methodologies and Spectroscopic Profile

The structural confirmation and purity assessment of **2-Allyl-4-nitrophenol** are performed using a combination of chromatographic and spectroscopic techniques.<sup>[1]</sup>



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Workflow for the Analysis of **2-Allyl-4-nitrophenol**.

## Spectroscopic Data Summary

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR are crucial for confirming the molecular structure. The  $^1\text{H}$  NMR spectrum would show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the allyl group (vinylic and allylic). The  $^{13}\text{C}$  NMR spectrum would confirm the number of unique carbon environments.[\[1\]](#)
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[\[1\]](#) Electrospray ionization (ESI) in negative ion mode is typical for nitrophenols, readily forming the deprotonated molecule  $[\text{M}-\text{H}]^-$ , which allows for sensitive detection and confirmation of the molecular formula.[\[1\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the functional groups present: a broad O-H stretch for the phenol, N-O stretching vibrations for the nitro group, C=C stretching for the allyl group and the aromatic ring, and C-H stretches.[\[5\]](#)

## Analytical Protocols

### High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

- Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Sample Preparation: Accurately weigh and dissolve a sample of the purified **2-Allyl-4-nitrophenol** in the mobile phase or a compatible solvent to a known concentration.
- Chromatographic Conditions:
  - Column: Use a reverse-phase column (e.g., C18).
  - Detection: Set a UV detector to a wavelength where the compound has strong absorbance (e.g., near the  $\lambda_{\text{max}}$  of nitrophenols).
  - Flow Rate: A typical flow rate is 1.0 mL/min.
  - Injection Volume: Inject a standard volume (e.g., 10  $\mu\text{L}$ ).

- Analysis: Run the sample and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Allyl-4-nitrophenol** is classified with the following hazards:

- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.[5]
- H335: May cause respiratory irritation.[5]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**2-Allyl-4-nitrophenol** is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is reliably achieved through a two-step allylation and Claisen rearrangement procedure. The analytical methods detailed in this guide provide a robust framework for its characterization and quality control. This information serves as a valuable resource for scientists engaged in organic synthesis and the development of new chemical entities.

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